molecular formula C21H24FNO5 B1240976 Paroxetine Acetate CAS No. 72471-80-8

Paroxetine Acetate

Cat. No. B1240976
CAS RN: 72471-80-8
M. Wt: 389.4 g/mol
InChI Key: RQBJOWKBGCDPOS-RVXRQPKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A serotonin uptake inhibitor that is effective in the treatment of depression.

Scientific Research Applications

  • Brain Targeting and Nasal Delivery Systems : Research has explored the development of intranasal in-situ gelling sprays and nanoemulsions of Paroxetine Acetate for direct delivery to the brain. This approach aims to bypass the high hepatic first-pass effect associated with oral administration, potentially resulting in a quicker onset of action and higher concentrations reaching the target site, such as the brain (Thakkar, Vaghela, & Patel, 2021), (Pandey, Kumar, Gupta, Ali, & Baboota, 2016).

  • Modulation of Immune Response : Paroxetine has been found to differentially modulate the production of pro-inflammatory cytokines in mouse macrophages, suggesting its potential role in influencing the immune response. This finding is significant considering the emerging understanding of the role of serotonin in inflammation and its link with depression (Durairaj, Steury, & Parameswaran, 2015).

  • Therapeutic Drug Monitoring : The development of sensitive methods for determining Paroxetine levels in serum can optimize the treatment of depression. Such methods include high-performance liquid chromatography which is crucial for clinical and biochemical research as well as drug monitoring (Inoue et al., 2013).

  • Exploring New Synthesis Methods : Recent advances in the synthesis of Paroxetine, including efforts to prepare derivatives with specific substitution patterns, have been a significant area of research. This is especially relevant for medicinal chemists engaged in neuroscience research (Santos et al., 2020).

  • Electrochemical Detection : The development of sensitive electrochemical sensors for the trace determination of Paroxetine in biological and pharmaceutical media has been investigated. Such sensors, based on modified electrodes, offer rapid and sensitive methods for Paroxetine measurement, which is essential due to its widespread use and therapeutic effects (Oghli & Soleymanpour, 2020).

properties

CAS RN

72471-80-8

Product Name

Paroxetine Acetate

Molecular Formula

C21H24FNO5

Molecular Weight

389.4 g/mol

IUPAC Name

acetic acid;(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine

InChI

InChI=1S/C19H20FNO3.C2H4O2/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;1-2(3)4/h1-6,9,14,17,21H,7-8,10-12H2;1H3,(H,3,4)/t14-,17-;/m0./s1

InChI Key

RQBJOWKBGCDPOS-RVXRQPKJSA-N

Isomeric SMILES

CC(=O)O.C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4

SMILES

CC(=O)O.C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4

Canonical SMILES

CC(=O)O.C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4

Other CAS RN

72471-80-8

synonyms

Aropax
BRL 29060
BRL-29060
BRL29060
FG 7051
FG-7051
FG7051
Paroxetine
Paroxetine Acetate
Paroxetine Hydrochloride
Paroxetine Hydrochloride Anhydrous
Paroxetine Hydrochloride Hemihydrate
Paroxetine Hydrochloride, Hemihydrate
Paroxetine Maleate
Paroxetine, cis-(+)-Isomer
Paroxetine, cis-(-)-Isomer
Paroxetine, trans-(+)-Isomer
Paxil
Seroxat

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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